4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine
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Overview
Description
4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by a fused ring system containing both pyrazole and pyrazine rings, with a prop-2-en-1-yloxy group attached to the pyrazole ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine typically involves the reaction of appropriate pyrazole and pyrazine precursors under specific conditions. One common method involves the use of enaminonitriles and benzohydrazides in a tandem reaction under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good yields of the target compound . Another approach involves the use of activated manganese dioxide as an oxidant in toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis of heterocyclic compounds can be applied. These methods often involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents such as activated manganese dioxide.
Reduction: Typically involves the use of reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Activated manganese dioxide in toluene under reflux conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions can introduce various functional groups onto the pyrazole or pyrazine rings.
Scientific Research Applications
4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(Prop-2-en-1-yloxy)pyrazolo[1,5-a]pyrazine can be compared with other similar compounds, such as:
Pyrazolo[1,5-a]pyrimidines: These compounds also contain a fused ring system and have been studied for their anticancer and enzymatic inhibitory activities.
Triazolo[4,3-a]pyrazine derivatives: Known for their antibacterial activities.
Pyrazolo[4,3-c]pyrano derivatives:
The uniqueness of this compound lies in its specific structural features and the presence of the prop-2-en-1-yloxy group, which can influence its reactivity and biological activities.
Properties
IUPAC Name |
4-prop-2-enoxypyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-2-7-13-9-8-3-4-11-12(8)6-5-10-9/h2-6H,1,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGABQDGCLCZTPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=NC=CN2C1=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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